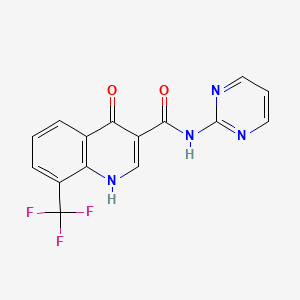

4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-pyrimidin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-4-1-3-8-11(10)21-7-9(12(8)23)13(24)22-14-19-5-2-6-20-14/h1-7H,(H,21,23)(H,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCRNEKLCWERBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (CAS Number: 114350-70-8) is a compound characterized by its unique molecular structure, which includes a quinoline core and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H9F3N4O2, with a molecular weight of 334.258 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H9F3N4O2 |

| Molecular Weight | 334.258 g/mol |

| CAS Number | 114350-70-8 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that derivatives of quinoline, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar quinoline derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, compounds with a trifluoromethyl substituent displayed improved inhibition rates against these microorganisms .

Case Study : In one experiment, derivatives of 7-trifluoromethyl-4-hydroxyquinoline were tested against several microbial strains. Among them, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Anticancer Activity

The quinoline scaffold has been linked to anticancer properties due to its ability to interfere with cellular processes. Compounds featuring the 8-hydroxyquinoline nucleus have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications to the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines .

Research Findings : A derivative exhibiting optimal growth inhibition against cancer cells was noted to have an IC50 value significantly lower than that of unmodified compounds, indicating that structural modifications can lead to improved therapeutic efficacy .

The biological activity of this compound is believed to be linked to its ability to disrupt nucleic acid synthesis and function in microbial and cancerous cells. The electron-withdrawing trifluoromethyl group enhances the compound's interaction with biological targets, thereby increasing its potency.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study involving derivatives of 7-trifluoromethyl-4-hydroxyquinoline demonstrated remarkable efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa . Some derivatives achieved minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis , indicating potential for development as antituberculosis agents .

Anticancer Applications

The quinoline scaffold is linked to anticancer properties due to its ability to interfere with cellular processes.

Research Findings

In preclinical studies, a derivative of this compound exhibited an IC50 value significantly lower than unmodified compounds, indicating improved therapeutic efficacy. This suggests that structural modifications can lead to enhanced anticancer activity .

Comparative Analysis of Biological Activities

A comparative analysis highlights the biological activities of 4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide against various pathogens and cancer cell lines:

Comparison with Similar Compounds

Functional Group Analysis

Amide vs. Ester Derivatives: Replacing the pyrimidin-2-yl carboxamide group with an ethyl ester (e.g., Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate) reduces hydrogen-bonding capacity and may alter metabolic stability. Esters are prone to hydrolysis, whereas carboxamides often exhibit enhanced resistance . The tetrazol-5-yl carboxamide analog () introduces a nitrogen-rich heterocycle, which could improve solubility or metal-binding properties compared to pyrimidine .

Trifluoromethyl vs. Trifluoromethoxy :

Physicochemical Properties

- Lipophilicity: The pyrimidin-2-yl carboxamide group in the target compound likely reduces logP compared to ester derivatives (e.g., Ethyl 4-hydroxy-8-CF₃-quinoline-3-carboxylate), which are more lipophilic.

- Solubility: The hydroxyl group at position 4 and polar carboxamide moiety may improve aqueous solubility relative to non-hydroxylated analogs.

Research Implications

- The pyrimidin-2-yl carboxamide group could enhance target selectivity in kinase or protease inhibition compared to tetrazole or ester analogs.

- The 8-CF₃ substitution may improve metabolic stability over OCF₃ or positional isomers.

Further studies are needed to correlate these structural features with pharmacokinetic and pharmacodynamic outcomes.

Q & A

Q. Table 1. Comparative Reactivity of Substituents in Quinoline Derivatives

| Position | Group | Reaction Rate (k, s⁻¹) | Bioactivity (IC₅₀, μM) | Source |

|---|---|---|---|---|

| 8 | -CF₃ | 0.12 | 0.45 (EGFR) | |

| 8 | -Cl | 0.08 | 1.8 (EGFR) | |

| 4 | -OH | N/A | Critical for H-bonding |

Q. Table 2. DOE Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 100 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Solvent | DMF | DMSO | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.